molecular formula C12H11N3O4 B12879117 6-Ethoxy-5-nitroquinoline-4-carboxamide CAS No. 89267-27-6

6-Ethoxy-5-nitroquinoline-4-carboxamide

Katalognummer: B12879117
CAS-Nummer: 89267-27-6
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: MFAXMHPRWPXPDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxy-5-nitroquinoline-4-carboxamide is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position, a nitro group at the 5th position, and a carboxamide group at the 4th position of the quinoline ring. Its molecular formula is C12H11N3O4, and it has a molecular weight of 261.24 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-nitroquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-ethoxyquinoline followed by the introduction of the carboxamide group. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amidation using ammonia or an amine derivative to form the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation reactions, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethoxy-5-nitroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Ethoxy-5-nitroquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 6-Ethoxy-5-nitroquinoline-4-carboxamide involves its interaction with various molecular targets. One notable mechanism is its inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in cells. This inhibition disrupts the protein synthesis process, leading to cell death. This mechanism is particularly relevant in its antimalarial activity, where it targets the Plasmodium falciparum parasite .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline-4-carboxamide derivatives: These compounds share the quinoline core structure but differ in the substituents attached to the ring.

    6-Methoxy-5-nitroquinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Nitroquinoline-4-carboxamide: Lacks the ethoxy group at the 6th position.

Uniqueness

6-Ethoxy-5-nitroquinoline-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Eigenschaften

CAS-Nummer

89267-27-6

Molekularformel

C12H11N3O4

Molekulargewicht

261.23 g/mol

IUPAC-Name

6-ethoxy-5-nitroquinoline-4-carboxamide

InChI

InChI=1S/C12H11N3O4/c1-2-19-9-4-3-8-10(11(9)15(17)18)7(12(13)16)5-6-14-8/h3-6H,2H2,1H3,(H2,13,16)

InChI-Schlüssel

MFAXMHPRWPXPDH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C2=C(C=CN=C2C=C1)C(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.